Acide rétinoïque 5,6-époxy all-trans

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of all-trans-5,6-Epoxyretinoic acid involves complex biochemical processes that convert Vitamin A into various metabolites, including this compound. These processes are tightly regulated and involve enzymatic reactions that ensure the precise conversion of retinol into its active forms. The synthesis of retinoids is critical for their role in cellular signaling, impacting cell differentiation and proliferation.

Molecular Structure Analysis

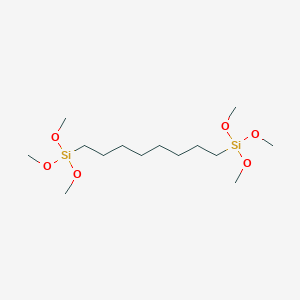

The molecular structure of all-trans-5,6-Epoxyretinoic acid is characterized by its retinoid skeleton, which includes a cyclohexene ring, indicating its derivation from Vitamin A. This structure is crucial for its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell, facilitating its role in gene transcription regulation.

Chemical Reactions and Properties

All-trans-5,6-Epoxyretinoic acid participates in various chemical reactions, primarily involving its interactions with cellular receptors. These interactions trigger a cascade of signaling pathways that regulate gene expression, influencing cellular processes such as differentiation and apoptosis. The compound's chemical properties, including its reactivity and stability, are essential for its biological functions.

Physical Properties Analysis

The physical properties of all-trans-5,6-Epoxyretinoic acid, such as solubility and melting point, influence its distribution and activity within biological systems. These properties are critical for its pharmacokinetic and pharmacodynamic profiles, determining its effectiveness in therapeutic applications.

Chemical Properties Analysis

Chemically, all-trans-5,6-Epoxyretinoic acid exhibits properties typical of retinoids, including its ability to form complexes with nuclear receptors. Its chemical interactions are fundamental to its mechanism of action, mediating its effects on gene expression and cellular functions.

Nagpal, I., & Wei, L.-N. (2019). All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1. International Journal of Molecular Sciences. https://consensus.app/papers/alltrans-retinoic-acid-versatile-cytosolic-signal-nagpal/d888a52421d1530ba0878bc46c261f6a/?utm_source=chatgpt.

Costantini, L., Molinari, R., Farinon, B., & Merendino, N. (2020). Retinoic Acids in the Treatment of Most Lethal Solid Cancers. Journal of Clinical Medicine. https://consensus.app/papers/retinoic-acids-treatment-most-lethal-solid-cancers-costantini/613e6d42ae7058068618510827cdccd3/?utm_source=chatgpt.

Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). Muconic Acid Isomers as Platform Chemicals and Monomers in the Biobased Economy. Green Chemistry. https://consensus.app/papers/muconic-acid-isomers-platform-chemicals-monomers-khalil/7eb95157223658a5873d004e63fde135/?utm_source=chatgpt.

Applications De Recherche Scientifique

Régulation du système immunitaire

L'acide rétinoïque all-trans joue un rôle crucial dans la régulation des réponses immunitaires . Il favorise la différenciation des cellules T et B naïves et exerce diverses fonctions en présence de différentes cytokines . Il induit également des lymphocytes tropicaux intestinaux en augmentant l'expression du récepteur 9 de la chimiokine (motif C-C) (CCR9) et de l'intégrine α4β7 .

Conception de la formulation des vaccins

En raison de l'insolubilité de l'acide rétinoïque, une conception appropriée de la formulation peut maximiser sa capacité à améliorer les réponses immunitaires des vaccins . Des études récentes ont développé des formulations co-chargées en acide rétinoïque et en antigène, qui peuvent efficacement imprimer aux lymphocytes des propriétés de homing intestinal et induire des réponses immunitaires intestinales ainsi que des réponses systémiques par administration parentérale .

Traitement du cancer gastrique

L'acide rétinoïque all-trans a montré un rôle antitumoral sur les cancers solides tels que le cancer gastrique . Il a été démontré que l'acide rétinoïque peut bloquer le cycle cellulaire, améliorer l'apoptose et diminuer les propriétés des cellules souches du cancer gastrique dans les lignées cellulaires du cancer gastrique, les tumorosphères et les modèles de souris xénogreffe dérivés de patients .

Ciblage des cellules souches cancéreuses

Les cellules souches cancéreuses expriment des biomarqueurs tels que le cluster de différenciation 44 (CD44) et présentent une activité élevée de l'aldéhyde déshydrogénase qui convertit le rétinal dérivé de la vitamine A en acides rétinoïques . Les rétinoïdes et les nouveaux rétinoïdes synthétiques semblent être une étape prometteuse dans la thérapie ciblée des cellules souches du cancer gastrique en association avec les chimiothérapies existantes .

Agoniste du récepteur de l'acide rétinoïque

L'acide rétinoïque 5,6-époxy all-trans est un agoniste de toutes les isoformes du récepteur de l'acide rétinoïque (RAR ; CE50 = 77, 35 et 4 nM pour RARα, RARβ et RARγ, respectivement) <svg class="icon" height="16" p-id="173

Mécanisme D'action

Target of Action

The primary targets of all-trans 5,6-Epoxy Retinoic Acid (5,6-Epoxy RA) are all isoforms of the retinoic acid receptor (RAR). These include RARα, RARβ, and RARγ . These receptors play a crucial role in the regulation of gene expression, cellular differentiation, and proliferation .

Mode of Action

5,6-Epoxy RA acts as an agonist to all isoforms of the RAR . It binds to these receptors and activates them, leading to changes in gene expression . This interaction with its targets results in the regulation of cellular differentiation and proliferation .

Biochemical Pathways

The activation of RARs by 5,6-Epoxy RA affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and apoptosis . The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

It is known that 5,6-epoxy ra is a natural metabolite of all-trans retinoic acid, which is a metabolite of vitamin a .

Result of Action

The activation of RARs by 5,6-Epoxy RA leads to changes in gene expression, which in turn regulate cellular differentiation and proliferation . Specifically, 5,6-Epoxy RA has been shown to induce growth arrest of MCF-7 and NB4 cells in vitro .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

All-Trans 5,6-Epoxy Retinoic Acid is an agonist of all isoforms of the retinoic acid receptor (RAR). It has EC50s of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively . This indicates that All-Trans 5,6-Epoxy Retinoic Acid interacts with these receptors and can influence their activity.

Cellular Effects

At a concentration of 1 µM, All-Trans 5,6-Epoxy Retinoic Acid induces growth arrest of MCF-7 and NB4 cells in vitro . This suggests that All-Trans 5,6-Epoxy Retinoic Acid can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of All-Trans 5,6-Epoxy Retinoic Acid is likely related to its role as an agonist of the retinoic acid receptor. By binding to these receptors, All-Trans 5,6-Epoxy Retinoic Acid could influence enzyme activity, alter gene expression, and induce changes at the molecular level .

Metabolic Pathways

All-Trans 5,6-Epoxy Retinoic Acid is a metabolite of all-trans retinoic acid, which is a metabolite of vitamin A This suggests that it is involved in the metabolic pathways of these compounds

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-WEDZBJJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927033 | |

| Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-5,6-Epoxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13100-69-1 | |

| Record name | 5,6-Epoxy-5,6-dihydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | all-trans-5,6-Epoxyretinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)